Cas no 1359655-71-2 (tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate)

Tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate is a versatile intermediate in organic synthesis, particularly valued for its azetidine scaffold and functionalized ketone moiety. The tert-butyloxycarbonyl (Boc) protecting group enhances stability, facilitating handling and storage while allowing selective deprotection under mild acidic conditions. The α,β-unsaturated ketone moiety offers reactivity for conjugate additions or cyclization reactions, making it useful in the synthesis of nitrogen-containing heterocycles and pharmaceuticals. Its structural features enable applications in medicinal chemistry, such as the development of bioactive molecules or peptidomimetics. The compound’s well-defined reactivity profile and compatibility with diverse reaction conditions make it a valuable building block for research and industrial applications.
tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate structure
1359655-71-2 structure
Product Name:tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate
CAS No:1359655-71-2
MF:C11H17NO3
MW:211.257583379745
CID:4593077
PubChem ID:73553398
Update Time:2025-07-21

tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate
    • SB51798
    • Inchi: 1S/C11H17NO3/c1-8(13)5-9-6-12(7-9)10(14)15-11(2,3)4/h5H,6-7H2,1-4H3
    • InChI Key: DEVCTNUHSKDNML-UHFFFAOYSA-N
    • SMILES: O(C(N1C/C(=C/C(C)=O)/C1)=O)C(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 304
  • XLogP3: 0.3
  • Topological Polar Surface Area: 46.6

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Additional information on tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate

Professional Introduction to Tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate (CAS No. 1359655-71-2)

Tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate, identified by its Chemical Abstracts Service (CAS) number 1359655-71-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the azetidine family, a heterocyclic structure characterized by a five-membered ring containing two carbon atoms and one nitrogen atom. The presence of a tert-butyl group and an acrylidene moiety at the 3-position of the azetidine ring imparts unique chemical properties that make it a promising candidate for further exploration in drug development.

The structure of Tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate is meticulously designed to facilitate interactions with biological targets, making it a valuable scaffold for medicinal chemists. The tert-butyl group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, while the acrylidene functional group allows for further derivatization through Michael addition or other nucleophilic reactions. These features are particularly relevant in the design of small-molecule inhibitors targeting enzymes or receptors involved in critical biological pathways.

In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic profiles. Among these, azetidine derivatives have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The synthesis of Tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate involves multi-step organic reactions, typically starting from commercially available precursors such as azetidine-1-carboxylic acid or its derivatives. The introduction of the acrylidene group requires careful control of reaction conditions to avoid side products, ensuring high yield and purity.

One of the most compelling aspects of this compound is its potential as a drug candidate. The unique combination of structural features allows for selective binding to biological targets while minimizing off-target effects. Preliminary computational studies have suggested that the tert-butyl group and acrylidene moiety can engage in favorable interactions with specific amino acid residues in protein targets, potentially leading to high-affinity binding. This has spurred interest in exploring its efficacy in preclinical models.

Current research in medicinal chemistry emphasizes the importance of modulating physicochemical properties to optimize drug-like characteristics. The lipophilicity and solubility profile of Tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate are critical factors that determine its pharmacokinetic behavior. Advanced techniques such as molecular dynamics simulations and quantum mechanical calculations have been employed to predict how this compound behaves within biological systems. These studies provide insights into its potential metabolic stability and interaction mechanisms.

The pharmacological activity of this compound is under active investigation. Initial in vitro assays have demonstrated promising results in inhibiting certain enzymes implicated in inflammatory responses. The acrylidene group serves as a versatile handle for further functionalization, enabling the synthesis of analogs with enhanced potency or selectivity. Researchers are exploring derivatives that may exhibit improved therapeutic outcomes while maintaining favorable safety profiles.

In addition to its potential as an active pharmaceutical ingredient (API), Tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate may also serve as an intermediate in the synthesis of more complex molecules. Its structural framework allows for modifications at multiple positions, making it a flexible building block for drug discovery programs. The ability to fine-tune its properties through structural modifications aligns with modern trends in precision medicine, where personalized therapeutics are tailored to individual patient needs.

The synthetic pathways for producing this compound have been optimized to ensure scalability and cost-effectiveness. Modern synthetic methodologies emphasize green chemistry principles, minimizing waste and hazardous byproducts where possible. Continuous flow chemistry has emerged as a particularly promising approach for large-scale production, offering improved reproducibility and efficiency compared to traditional batch processes.

As our understanding of biological systems continues to evolve, so does the demand for innovative molecular entities like Tert-Butyl 3-(2-oxopropylidene)azetidine-1-carboxylate. The integration of artificial intelligence (AI) and machine learning (ML) into drug discovery has accelerated the identification of novel scaffolds with therapeutic potential. These computational tools can predict the behavior of complex molecules before they are synthesized, significantly reducing time-to-market for new drugs.

The future prospects for this compound are bright, with ongoing research aimed at elucidating its full therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory findings into clinical applications. As regulatory pathways continue to evolve, new opportunities emerge for bringing innovative therapies to patients worldwide.

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